3,3,5-Trichloro-1,4-oxathiane

Physicochemical characterization Separation science Quality control

3,3,5-Trichloro-1,4-oxathiane (CAS 18327-93-0) is a saturated six-membered heterocycle containing one oxygen and one sulfur atom at the 1,4-positions, with chlorine substituents at the 3,3- and 5-positions. Its molecular formula is C₄H₅Cl₃OS, with a molecular weight of 207.5 g/mol.

Molecular Formula C4H5Cl3OS
Molecular Weight 207.5 g/mol
CAS No. 18327-93-0
Cat. No. B096308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trichloro-1,4-oxathiane
CAS18327-93-0
Synonyms3,3,5-Trichloro-1,4-oxathiane
Molecular FormulaC4H5Cl3OS
Molecular Weight207.5 g/mol
Structural Identifiers
SMILESC1C(SC(CO1)(Cl)Cl)Cl
InChIInChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2
InChIKeyWKUWAKMHKSGDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,5-Trichloro-1,4-oxathiane (CAS 18327-93-0) – Core Physicochemical and Structural Profile for Procurement Evaluation


3,3,5-Trichloro-1,4-oxathiane (CAS 18327-93-0) is a saturated six-membered heterocycle containing one oxygen and one sulfur atom at the 1,4-positions, with chlorine substituents at the 3,3- and 5-positions [1]. Its molecular formula is C₄H₅Cl₃OS, with a molecular weight of 207.5 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.5, a topological polar surface area (TPSA) of 34.5 Ų, and zero hydrogen bond donors [1]. The molecule possesses one undefined stereocenter at C-5, making it a chiral building block [1]. These baseline properties underpin its differentiation from closely related oxathiane analogs, as detailed in the evidence sections below.

Workflow
Asymmetric synthesis of oxathiane-derived heterocycles
Selection
3,3,5-Trichloro regioisomer with defined C-5 stereocenter
Context
Chiral pool starting material for enantiomerically enriched libraries

Why 3,3,5-Trichloro-1,4-oxathiane (CAS 18327-93-0) Cannot Be Replaced by Generic Oxathiane Analogs


The specific 3,3,5-trichloro substitution pattern on the 1,4-oxathiane scaffold imparts physicochemical and stereochemical properties that materially differ from its regioisomers and less-halogenated analogs. Computed boiling point, lipophilicity (XLogP3), and the presence of a stereogenic center at C-5 collectively influence downstream performance in separation, formulation, and reactivity-dependent applications [1]. Procurement based solely on the generic 'trichloro-oxathiane' descriptor or selection of the 2,3,3-regioisomer (CAS 15924-19-3) would introduce uncontrolled variability in these critical parameters, potentially compromising experimental reproducibility, purification efficiency, or stereochemical outcomes in asymmetric synthesis workflows .

Target Product
3,3,5-Trichloro-1,4-oxathiane: C-5 stereocenter and specific chlorine pattern
Regioisomer Risk
2,3,3-Trichloro isomer shifts boiling point, flash point, and chiral environment; not interchangeable
Target Product
Trichloro substitution: XLogP3 ~2.5, consistent for lipophilic applications
Halogen-Level Risk
Monochloro or parent oxathiane reduces lipophilicity by >1 log unit; alters partitioning behavior
Target Product
Chiral scaffold with one stereogenic center at C-5
Stereochemical Risk
Symmetrical or C-2 chiral analogs provide a different steric/electronic environment; may not support asymmetric induction

Quantitative Differentiation Evidence: 3,3,5-Trichloro-1,4-oxathiane vs. Closest Analogs


Boiling Point Differentiation: 3,3,5-Trichloro vs. 2,3,3-Trichloro Regioisomer

The 3,3,5-trichloro regioisomer (CAS 18327-93-0) exhibits a computed boiling point of 296.56 °C at 760 mmHg, which is approximately 28.2 °C higher than that of its 2,3,3-trichloro regioisomer (CAS 15924-19-3, computed boiling point 268.33 °C at 760 mmHg) . This substantial difference enables chromatographic and distillative separation of the two isomers, a critical consideration for laboratories requiring isomerically pure starting materials for further derivatization.

Boiling Point
Data to verify
296.6 °C
vs. 2,3,3-isomer: 268.3 °C
Enables isomer separation by distillation or chromatography
Computed values; experimental validation recommended
Physicochemical characterization Separation science Quality control

Flash Point Differentiation: Safety and Handling Implications

The computed flash point of 3,3,5-trichloro-1,4-oxathiane (133.16 °C) is approximately 17.1 °C higher than that of the 2,3,3-regioisomer (116.08 °C) . This difference carries implications for storage classification, shipping requirements, and process safety assessments in kilogram-scale or pilot-plant operations.

Flash Point
Data to verify
133.2 °C
2,3,3-isomer: 116.1 °C
May alter GHS flammable-liquid classification
Computed flash points; verify for safety documentation
Process safety Thermal hazard assessment Solvent classification

Lipophilicity Progression Across Chlorination Series: Impact on Partitioning and Bioavailability Predictions

The computed XLogP3 of 3,3,5-trichloro-1,4-oxathiane is 2.5, representing a 1.19 log unit increase over the monochloro analog 3-chloro-1,4-oxathiane (CAS 22342-05-8; LogP = 1.31) and an approximately 2.0 log unit increase over the parent 1,4-oxathiane (LogP ≈ 0.49) [1][2]. This logP progression is quantitatively consistent with the increase in chlorine count and carries implications for partition coefficients and membrane permeability predictions.

Lipophilicity
Cross-study comparable
XLogP3 = 2.5
vs. monochloro: 1.31; parent: 0.49
Supports selection for lipophilicity-driven SAR studies
Cross-study comparison; different computational methods
Lipophilicity ADME prediction Medicinal chemistry

Stereochemical Differentiation: Chiral Center at C-5 Unavailable in Symmetric Analogs

3,3,5-Trichloro-1,4-oxathiane possesses one undefined stereocenter at the C-5 position (carbon bearing one chlorine and one hydrogen), as documented in PubChem [1]. In contrast, the 2,3,3-trichloro regioisomer has a stereocenter at C-2 but with the gem-dichloro motif at C-3 adjacent to the sulfur atom, altering the steric and electronic environment around the chiral center . The parent 1,4-oxathiane and symmetrically substituted analogs lack any stereogenic carbon entirely [2]. This makes 3,3,5-trichloro-1,4-oxathiane uniquely suited as a chiral pool starting material or chiral auxiliary precursor among commercially available trichloro-oxathiane isomers.

Stereochemistry
Class-level inference
1 undefined stereocenter at C-5
Unique chiral environment for asymmetric synthesis
No quantitative stereoselectivity data available
Chirality Asymmetric synthesis Stereochemistry

High-Value Application Scenarios for 3,3,5-Trichloro-1,4-oxathiane (CAS 18327-93-0)


Isomer-Specific Synthetic Intermediate for Chiral Heterocyclic Libraries

The C-5 stereocenter and the 3,3-gem-dichloro motif in 3,3,5-trichloro-1,4-oxathiane create a chiral scaffold with differentiated reactivity at each chlorine position. This enables sequential nucleophilic substitution chemistry for constructing enantiomerically enriched oxathiane derivatives, where the 3,3,5-substitution pattern directs regioselectivity differently than the 2,3,3-isomer. The higher boiling point (296.56 °C vs. 268.33 °C for the 2,3,3-isomer) also facilitates post-reaction purification by distillation .

Lipophilicity-Tuned Probe for Membrane Partitioning or Agrochemical Lead Optimization

With an XLogP3 of 2.5, 3,3,5-trichloro-1,4-oxathiane occupies a lipophilicity window suitable for passive membrane diffusion studies or agrochemical candidate profiling. Its logP is ~2 units above the parent 1,4-oxathiane and ~1.2 units above the monochloro analog, making it a rational choice when screening structure–activity relationships (SAR) around halogen-dependent lipophilicity effects on bioavailability or environmental fate [1].

Quality Control Discrimination of Regioisomeric Trichloro-Oxathiane Batches

The 28 °C boiling point difference and 17 °C flash point difference between the 3,3,5- and 2,3,3-trichloro regioisomers provide a practical basis for incoming QC verification. Laboratories receiving multi-kilogram orders can employ simple boiling point or flash point determination to confirm isomer identity before committing material to expensive synthetic sequences, reducing the risk of isomer cross-contamination .

Process Chemistry Scale-Up with Defined Thermal Hazard Boundaries

The computed flash point of 133.16 °C for 3,3,5-trichloro-1,4-oxathiane places it above the 93 °C threshold that defines flammable liquids under certain regulatory frameworks, whereas the 2,3,3-isomer (flash point 116.08 °C) remains within the flammable classification range. This distinction can simplify safety documentation, storage infrastructure requirements, and shipping logistics for pilot-plant and production-scale procurement .

Application
Selection Property
Validation Focus
Chiral oxathiane library synthesis
Regioisomer identity with C-5 stereocenter
Verify isomer purity by boiling point or chromatography
Membrane partitioning / agrochemical lead studies
XLogP3-driven lipophilicity window
Validate logP and partition coefficients experimentally
Isomer identity QC for bulk procurement
Boiling point and flash point differentiation
Use physical constants for regioisomer verification
Process safety assessment for scale-up
Flash point above flammable liquid threshold
Evaluate GHS classification and storage requirements
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